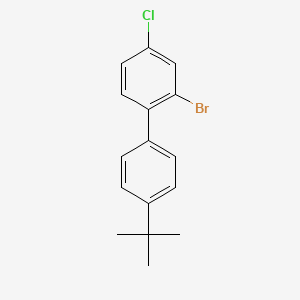

2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds as Versatile Architectures in Advanced Chemical Synthesis and Materials Science

The biphenyl scaffold is a fundamental backbone in synthetic organic chemistry, prized for its rigidity and predictable geometry. lookchem.comnih.gov This structural motif is omnipresent in medicinally active compounds, marketed drugs, and a variety of natural products. nih.govrsc.org The versatility of the biphenyl framework allows for the spatial presentation of functional groups in well-defined orientations, which is crucial for interactions with biological targets. lookchem.com

In materials science, biphenyl derivatives are integral components in the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. researchgate.netsamaterials.com Their ability to form stable, ordered structures makes them ideal for applications requiring specific optical and electronic properties. The development of efficient synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Ullmann reactions), has made a wide range of substituted biphenyls readily accessible for research and development. nih.govrsc.orgmdpi.com

Strategic Importance of Halogenated and Alkylated Biphenyls in Research and Development

The introduction of halogen and alkyl substituents onto the biphenyl core is a key strategy for modulating the molecule's properties. Halogenated biphenyls, particularly those containing chlorine and bromine, are of immense importance. The halogens serve as versatile synthetic handles, enabling further functionalization through various cross-coupling reactions to build more complex molecular architectures. acs.org Furthermore, halogens can engage in "halogen bonding," a specific type of non-covalent interaction that can be exploited in drug design and crystal engineering to enhance binding affinity and specificity. acs.org Historically, polychlorinated biphenyls (PCBs) were widely used as industrial chemicals, though their environmental persistence has led to restrictions. researchgate.netresearchgate.net

Alkyl groups, such as the bulky tert-butyl group, are primarily used to influence the steric environment of the molecule. They can control the rotational barrier around the biphenyl single bond, affecting the compound's conformation and potentially leading to atropisomerism—a form of chirality arising from hindered rotation. stackexchange.comlibretexts.org This is a critical feature in the design of chiral ligands for asymmetric catalysis. Alkyl groups also enhance solubility in organic solvents and can influence the packing of molecules in the solid state, thereby affecting the properties of materials. The combination of halogens and alkyl groups allows for fine-tuning of both reactivity and physical properties.

Contextualization of 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl within Modern Biphenyl Chemistry Research

2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl is a tri-substituted biphenyl that embodies the strategic functionalization discussed previously. While detailed research studies on this specific molecule are not extensively documented in public literature, its structure allows for its contextualization as a highly useful intermediate or building block in modern chemical research.

The key structural features of this compound are:

An ortho-Bromo Substituent: The bromine atom at the 2-position creates significant steric hindrance. This forces the two phenyl rings to adopt a twisted, non-planar conformation. libretexts.org This restricted rotation is a prerequisite for atropisomerism, suggesting that this compound could serve as a precursor for chiral ligands or catalysts. stackexchange.comlibretexts.org The bromine atom is also a reactive site, ideal for palladium-catalyzed cross-coupling reactions to introduce other functional groups. nih.gov

A para-Chloro Substituent: The chlorine atom on the second ring at the 4'-position modifies the electronic properties of that ring and provides another potential site for chemical modification, albeit one that is generally less reactive than the C-Br bond in cross-coupling reactions.

A para-tert-Butyl Substituent: The bulky tert-butyl group, also at the 4'-position, enhances the molecule's lipophilicity and solubility in nonpolar solvents. It also contributes significantly to the steric bulk, which can influence reaction outcomes and the final properties of larger molecules synthesized from it.

Given this combination of functional groups, 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl is likely designed as a versatile intermediate for the synthesis of more complex molecules. Its potential applications lie in the fields of materials science, possibly in the development of OLED materials or liquid crystals, and in medicinal chemistry as a scaffold for new therapeutic agents. The synthesis of such a compound would typically involve a Suzuki or similar cross-coupling reaction between a suitably substituted boronic acid and an aryl halide. chemicalbook.com

Interactive Data Tables

Table 1: Properties of 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl

| Property | Value |

| Molecular Formula | C₁₆H₁₆BrCl |

| Molecular Weight | 323.66 g/mol |

| IUPAC Name | 2-bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl |

| CAS Number | 2649050-95-1 bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-tert-butylphenyl)-4-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrCl/c1-16(2,3)12-6-4-11(5-7-12)14-9-8-13(18)10-15(14)17/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXRKOKYDMXUDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 2 Bromo 4 Tert Butyl 4 Chloro 1,1 Biphenyl

Analysis of Electrophilic Aromatic Substitution Reactions on Substituted Biphenyls

Electrophilic Aromatic Substitution (EAS) on the 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl core is dictated by the combined directing influences of its substituents. The biphenyl (B1667301) structure itself consists of two benzene (B151609) rings connected by a single bond; each phenyl group acts as a mild activating, ortho, para-director for the other ring. pearson.compearson.com

The reactivity of each ring is further modulated by its substituents.

Ring A (positions 2-6): This ring contains a bromo substituent at position 2 and a chloro substituent at position 4. Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of resonance stabilization of the intermediate sigma complex.

Ring B (positions 2'-6'): This ring contains a tert-butyl group at the 4' position. Alkyl groups, like tert-butyl, are weakly activating and ortho, para-directing. stackexchange.com

When considering an incoming electrophile, the site of substitution is determined by which ring is more activated and the specific positions on that ring. pearson.compearson.com The tert-butyl group on Ring B makes it more electron-rich and thus more susceptible to electrophilic attack than Ring A, which is deactivated by two halogens. Therefore, substitution is strongly favored on the 4'-(tert-butyl)phenyl ring. The tert-butyl group directs incoming electrophiles to its ortho positions (2' and 6'), as the para position is already occupied by the other phenyl ring. However, the significant steric bulk of the tert-butyl group can hinder attack at these adjacent positions. youtube.com

| Ring | Substituent | Position | Electronic Effect | Directing Influence |

| A | Bromo | 2 | Deactivating | Ortho, Para |

| A | Chloro | 4 | Deactivating | Ortho, Para |

| B | tert-Butyl | 4' | Activating | Ortho, Para |

| A/B | Phenyl | 1/1' | Activating | Ortho, Para |

Differential Reactivity of Bromo and Chloro Substituents

In transformations involving the carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions, there is a significant difference in the reactivity of the bromo and chloro substituents. This difference stems primarily from the disparity in their bond dissociation energies. The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. reddit.comchemguideforcie.co.ukdoubtnut.com

This disparity is crucial during the oxidative addition step of a catalytic cycle, which is often rate-determining. reddit.comuvic.ca A Pd(0) catalyst will insert into the weaker C-Br bond much more readily than the stronger C-Cl bond. This establishes a clear order of reactivity for aryl halides: Ar-I > Ar-Br > Ar-Cl > Ar-F. uvic.cawikipedia.orgnih.gov Consequently, 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl can undergo selective reactions at the C-Br bond while leaving the C-Cl bond intact. nih.gov

| Bond | Average Bond Enthalpy (kJ/mol) | Average Bond Length (pm) | Relative Reactivity in Oxidative Addition |

| C–Cl | 346 | 177 | Low |

| C–Br | 290 | 194 | High |

Influence of the tert-Butyl Group on Steric and Electronic Reactivity

The tert-butyl group at the 4'-position exerts a profound influence on the molecule's reactivity through both steric and electronic effects.

Electronic Influence : The tert-butyl group is an electron-donating group through the inductive effect. stackexchange.comnih.gov This effect increases the electron density of the aromatic ring to which it is attached, making it more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted ring. This activating nature directs incoming electrophiles to the ortho and para positions. stackexchange.com

Radical Reaction Mechanisms in Biphenyl Functionalization

Radical reactions offer alternative pathways for the functionalization of biphenyls. These mechanisms can be initiated through various methods, including photochemically, to generate radical intermediates that can participate in C-H functionalization or coupling reactions. nih.gov For instance, a radical can be generated on the biphenyl core, which can then react with other species in the medium.

One historical method for biphenyl synthesis, the Wurtz-Fittig reaction, is proposed to proceed via a radical mechanism involving the coupling of two aryl halide molecules in the presence of sodium metal. rsc.orgresearchgate.net More modern approaches involve the generation of an aryl radical from a diazonium salt, which then undergoes direct C-H arylation on an arene. researchgate.net Another strategy involves the formation of an electron donor-acceptor (EDA) complex between an arene and a catalytic acceptor. Photoactivation of this complex can generate an arene radical cation, which can then react with a nucleophile, such as an amine, to achieve C-H functionalization. acs.org Such pathways could potentially be applied to modify the C-H bonds on the 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl scaffold.

Chemo- and Regioselectivity in Further Transformations of the Biphenyl Core

The distinct substitution pattern of 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl allows for a high degree of control over the chemo- and regioselectivity of subsequent reactions.

Chemoselectivity : This is primarily governed by the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the significantly weaker C-Br bond allows for selective functionalization at the C2 position. The C-Cl bond at C4 remains unreacted under conditions optimized for C-Br activation, enabling stepwise functionalization of the molecule. nih.gov

Regioselectivity : In electrophilic aromatic substitution, regioselectivity is determined by the directing effects of the existing substituents. As discussed in section 3.1, the 4'-(tert-butyl)phenyl ring is the more activated of the two rings. Therefore, electrophilic attack will preferentially occur on this ring at the positions ortho to the tert-butyl group (C2' and C6'), subject to the steric constraints imposed by the bulky alkyl group.

Elucidation of Catalytic Cycles and Reaction Intermediates in Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds and are highly relevant for the transformation of 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl. wikipedia.org The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. uvic.carsc.org Due to the higher reactivity of the C-Br bond, this step occurs selectively at the C2 position of the biphenyl. This is often the rate-determining step of the entire cycle. libretexts.org The Pd(0) species inserts into the C-Br bond to form a square planar Pd(II) intermediate. libretexts.org The mechanism of this step can be either a concerted, three-centered process or a more polar, SₙAr-like nucleophilic displacement. chemrxiv.orgacs.org

Transmetalation : In the Suzuki reaction, the organopalladium(II) halide intermediate then reacts with an organoboron species (e.g., a boronic acid) in the presence of a base. libretexts.org The base activates the organoboron reagent, facilitating the transfer of its organic group to the palladium center, displacing the halide. This forms a new diorganopalladium(II) complex. wikipedia.org

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. libretexts.org The two organic ligands couple and are expelled from the palladium coordination sphere, forming the new C-C bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

Throughout this cycle, various palladium complexes serve as reaction intermediates, including the initial Pd(0)L₂, the oxidative addition product (Ar-Pd(II)(X)L₂), and the transmetalated species (Ar-Pd(II)(R)L₂).

Computational and Theoretical Studies on the Electronic Structure and Reactivity of 2 Bromo 4 Tert Butyl 4 Chloro 1,1 Biphenyl

Quantum Chemical Calculations (DFT, Ab Initio) of Molecular and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the molecular and electronic structure of biphenyl (B1667301) derivatives. These calculations can predict geometric parameters like bond lengths, bond angles, and dihedral angles with high accuracy. For 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl, the ground state molecular geometry would be optimized to find the lowest energy conformation. scivisionpub.com

| Parameter | Typical Value |

|---|---|

| C-C (in phenyl ring) | 1.39 - 1.40 Å |

| C-C (inter-ring) | 1.48 - 1.51 Å |

| C-H | ~1.09 Å |

| C-Cl | ~1.74 Å |

| C-Br | ~1.90 Å |

| C-C-C (in phenyl ring) | ~120° |

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. eurjchem.com A smaller gap generally implies higher reactivity.

For 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl, the HOMO and LUMO energy levels and their spatial distribution would be calculated using methods like DFT. The presence of electron-withdrawing halogen atoms and an electron-donating tert-butyl group would influence the energies and localization of these orbitals. The HOMO is likely to be localized on the tert-butyl substituted phenyl ring, while the LUMO may be distributed over the halogenated phenyl ring. A smaller HOMO-LUMO gap for this compound compared to unsubstituted biphenyl would suggest increased reactivity. frontiersin.orgresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Biphenyl | -6.25 | -0.45 | 5.80 |

| 4,4'-Dichlorobiphenyl | -6.40 | -0.80 | 5.60 |

| 4-(tert-butyl)-4'-nitrobiphenyl | - | - | 3.97 |

Conformational Analysis, Rotational Barriers, and Torsional Dynamics of Biphenyls

The two phenyl rings in biphenyl are not coplanar due to steric hindrance between the ortho hydrogens. The angle between the planes of the two rings is known as the dihedral or torsional angle. For 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl, the presence of a bromine atom at an ortho position significantly increases the steric hindrance, leading to a larger dihedral angle in the ground state. acs.orgnih.gov

Computational methods are used to explore the potential energy surface of the molecule as a function of the dihedral angle. This allows for the determination of the lowest energy conformation and the energy barriers to rotation around the inter-ring C-C bond. researchgate.net The rotational barrier is the energy required to move from a stable (gauche) conformation to a planar (transition state) conformation. The magnitude of this barrier is influenced by the size of the ortho substituents. scispace.comresearchgate.net The tert-butyl and chloro substituents at the para positions will have a smaller, but not negligible, effect on the rotational barrier. researchgate.netresearchgate.net

| Ortho-Substituent | Rotational Barrier (kcal/mol) |

|---|---|

| -F | ~6.0 |

| -Cl | ~10.5 |

| -Br | ~15.0 |

| -I | ~18.0 |

| -CH3 | ~17.0 |

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational chemistry is a valuable tool for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.netresearchgate.net For 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of each nucleus.

Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov The calculated spectrum can help in interpreting the electronic transitions occurring in the molecule. The substituents on the biphenyl core will influence the position and intensity of the absorption bands. mdpi.com

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C1 | 140.5 | 141.2 |

| C2/C6 | 128.5 | 128.9 |

| C3/C5 | 127.0 | 127.3 |

| C4 | 126.8 | 127.2 |

Solvent Effects and Intermolecular Interactions

The properties and reactivity of 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl can be significantly influenced by its environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's structure and properties. semanticscholar.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in solution. Solvatochromism, the change in a substance's color as the solvent is changed, can be computationally investigated to understand how the solvent polarity affects the electronic transitions. nih.govresearchgate.netnih.gov

Furthermore, the halogen atoms in 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl can participate in non-covalent interactions known as halogen bonds. uoa.grrichmond.edunih.gov A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. Computational studies can be used to characterize the strength and geometry of these interactions, which can play a crucial role in the crystal packing and biological activity of the compound. nih.govresearchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the reaction pathways of 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl, providing insights into its synthesis and degradation. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed. researchgate.netnih.gov The transition state is a key point on the reaction coordinate that corresponds to the highest energy barrier.

Locating the transition state structure is a critical step in understanding the mechanism of a chemical reaction. Various computational algorithms are available for finding transition states. Once located, the structure of the transition state can provide valuable information about the geometry of the reacting molecules at the point of highest energy. The calculated activation energy (the energy difference between the reactants and the transition state) can be used to predict the reaction rate. umn.edu

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Purity Assessment in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl (C₁₆H₁₆BrCl), HRMS would be used to verify its exact mass, accounting for the specific isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl), which create a characteristic isotopic pattern.

Furthermore, fragmentation analysis, often achieved through techniques like tandem mass spectrometry (MS/MS), provides insights into the compound's structure. By inducing fragmentation and analyzing the resulting daughter ions, researchers can deduce the connectivity of the biphenyl (B1667301) rings and the positions of the various substituents.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environments of hydrogen and carbon atoms, multi-dimensional NMR experiments are crucial for assembling the complete molecular puzzle.

For a molecule with multiple aromatic protons like 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl, 2D NMR techniques are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other within the same phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly vital for establishing the connectivity between the two phenyl rings and for confirming the positions of the non-protonated (quaternary) carbons, such as the carbon bearing the tert-butyl group and the carbons bonded to the bromine and chlorine atoms.

A comprehensive analysis using these 2D NMR techniques would definitively confirm the substitution pattern of the biphenyl core. However, specific 2D NMR spectra or detailed assignment tables for 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl have not been found in the available search results.

While solution-state NMR is more common, Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solids. ssNMR can reveal information about molecular packing, polymorphism (the existence of different crystal forms), and intermolecular interactions that are averaged out in solution. For 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl, ssNMR could be used to study its solid-state conformation, which may differ from its solution-state conformation due to packing forces. No published research detailing the solid-state NMR analysis of this compound was identified.

X-ray Crystallography for Molecular Geometry and Supramolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. By diffracting X-rays off a single crystal of the compound, researchers can generate a precise electron density map, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl, a crystal structure would provide definitive proof of its constitution and conformation, including the dihedral angle between the two phenyl rings, which is a key structural feature of biphenyls. It would also reveal how the molecules pack in the solid state and identify any significant intermolecular interactions, such as halogen bonding or π-π stacking, which influence the material's bulk properties. There are currently no publicly accessible crystallographic reports or structural data files for this specific compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights in Research Contexts

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for identifying the presence of specific structural components.

In the context of 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl, FT-IR and Raman spectra would be expected to show:

Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

Aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-H bending vibrations, which can help confirm the substitution pattern on the aromatic rings.

C-Cl and C-Br stretching vibrations, which appear at lower frequencies in the fingerprint region (typically <800 cm⁻¹).

While these techniques are complementary, Raman spectroscopy is often particularly useful for observing the symmetric vibrations of the biphenyl backbone. Despite the routine nature of these analyses, specific, peer-reviewed FT-IR or Raman spectra for 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl were not located.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence) for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The biphenyl system is a chromophore that absorbs UV light, and the position and intensity of the absorption maxima are sensitive to the substitution pattern and the dihedral angle between the rings. The presence of auxochromes like the chloro and tert-butyl groups, as well as the bromo-substituent, would be expected to modulate the absorption spectrum compared to unsubstituted biphenyl.

Luminescence (fluorescence and phosphorescence) spectroscopy measures the light emitted by a molecule after it has absorbed light. While many biphenyls are fluorescent, the presence of heavy atoms like bromine can promote intersystem crossing to the triplet state, potentially quenching fluorescence and favoring phosphorescence. Studying these properties is crucial if the molecule is being considered for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). Detailed experimental UV-Vis absorption, fluorescence, or phosphorescence spectra for 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl are not available in the reviewed scientific literature.

Chromatographic Techniques (GC-MS, HPLC) for Isomer Separation and Purity Profiling in Research

Chromatographic methods are central to the separation and analysis of complex mixtures, making them essential for the purity profiling of synthesized compounds like 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl. Due to the synthetic routes often employed for substituted biphenyls, the final product may contain various positional isomers. The separation and quantification of these isomers are critical for ensuring the purity of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl, GC-MS can be employed to separate it from other volatile impurities and isomers. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects, ionizes, and fragments the eluted compounds, providing a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound and its isomers. The fragmentation pattern can also provide valuable structural information.

For instance, in the mass spectrum of a related compound, 2-bromo-2-methylpropane (B165281), the parent molecular ion peaks are observed, but they are often unstable and fragment immediately. acs.org The most abundant ion is typically the base ion peak, which for 2-bromo-2-methylpropane is at m/z 57, corresponding to the tert-butyl cation. acs.org For 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl, one would expect to observe the molecular ion peak cluster, showing the characteristic isotopic pattern for bromine and chlorine, followed by fragmentation patterns corresponding to the loss of the tert-butyl group, bromine, or chlorine atoms.

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the purity assessment of non-volatile or thermally labile compounds. For substituted biphenyls, reversed-phase HPLC is a common method of choice. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18 or biphenyl) and a polar mobile phase.

The separation of positional isomers of substituted biphenyls can be particularly challenging due to their similar physicochemical properties. amanote.com The choice of the stationary phase is crucial for achieving the desired resolution. Biphenyl and phenyl-based stationary phases are often employed for the separation of aromatic isomers, as they can offer unique selectivity through π-π interactions between the analyte and the stationary phase. nih.gov For example, a study on the separation of polyphenyl isomers highlighted the different selectivities of C18, phenyl-hexyl, and biphenyl columns, with the phenyl-hexyl column showing the greatest ability to separate these compounds. researchgate.net The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation.

A hypothetical HPLC purity analysis of a research sample of 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl is presented in the interactive table below. This table illustrates how HPLC data can be used to determine the purity of the main component and identify potential isomers.

Interactive Data Table: Hypothetical HPLC Purity Analysis of a 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl Research Sample

| Peak No. | Retention Time (min) | Peak Area (%) | Possible Identification |

| 1 | 8.5 | 1.2 | Isomer 1 |

| 2 | 9.2 | 97.5 | 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl |

| 3 | 9.8 | 1.3 | Isomer 2 |

Surface-Sensitive Spectroscopies (XPS, NEXAFS) for Surface-Confined Biphenyl Systems

When 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl is studied as part of a surface-confined system, for instance, as a thin film or a monolayer on a substrate, surface-sensitive spectroscopic techniques are required to probe its elemental composition, chemical states, and molecular orientation.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. wikipedia.orgcarleton.edu In the context of 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl, XPS can be used to confirm the presence of bromine and chlorine on the surface and to investigate their chemical environment.

The binding energies of the core-level electrons are sensitive to the chemical state of the atom. For example, the Br 3d and Cl 2p core-level spectra would be of particular interest. The binding energy of the Br 3d electrons in a C-Br bond is expected to be different from that of ionic bromide. For instance, in brominated graphene, the Br 3d peaks corresponding to C-Br bonds are observed at around 70.5 eV (3d5/2) and 72.0 eV (3d3/2). researchgate.net Similarly, the Cl 2p spectrum would provide information about the C-Cl bond. High-resolution scans of the C 1s region can also provide information about the different carbon environments within the biphenyl rings and the tert-butyl group.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy , also known as X-ray Absorption Near-Edge Structure (XANES), is another powerful surface-sensitive technique that provides information about the local electronic structure and orientation of molecules on surfaces. NEXAFS involves the excitation of a core-level electron to an unoccupied molecular orbital. The energy and intensity of these transitions are characteristic of the chemical bonds and the orientation of the molecule with respect to the incident polarized X-ray beam.

For aromatic systems like 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl, the C K-edge NEXAFS spectrum would be dominated by transitions from the C 1s core level to unoccupied π* and σ* molecular orbitals. A study on biphenyl and substituted biphenyls demonstrated that a weak feature at 287.7 eV in the C 1s NEXAFS spectrum of biphenyl is characteristic of a C 1s → π(deloc) transition, which is indicative of ring-ring delocalization. nih.gov The intensity and position of this feature are related to the average torsion angle between the two aromatic rings. nih.gov By analyzing the polarization dependence of the NEXAFS spectra, it is possible to determine the average orientation of the biphenyl rings on a surface.

The following interactive table presents expected XPS binding energies for the key elements in 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl, based on data from analogous compounds.

Interactive Data Table: Expected Core-Level Binding Energies in XPS for 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

| Carbon | C 1s | ~285 | Aromatic and aliphatic carbon environments |

| Bromine | Br 3d | ~70-72 | Presence and chemical state of bromine (C-Br bond) |

| Chlorine | Cl 2p | ~200 | Presence and chemical state of chlorine (C-Cl bond) |

Applications of 2 Bromo 4 Tert Butyl 4 Chloro 1,1 Biphenyl in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor for Novel Polyaromatic and Heterocyclic Systems

The strategic placement of halogen atoms on the biphenyl (B1667301) framework of 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl makes it an important precursor for the synthesis of complex polyaromatic and heterocyclic systems. The bromine and chlorine atoms function as versatile synthetic handles, primarily for transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Negishi reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, allowing chemists to extend the aromatic system or introduce new functional moieties.

The reactivity of the C-Br and C-Cl bonds can often be selectively addressed, allowing for sequential, controlled elaboration of the biphenyl core. For instance, the greater reactivity of the C-Br bond in palladium-catalyzed couplings can be exploited to introduce a substituent at the 2-position first, followed by a subsequent reaction at the 4-position. This stepwise approach provides a route to unsymmetrically substituted, multi-aromatic structures that would be difficult to access otherwise. The bulky tert-butyl group can impart improved solubility to both the starting material and the resulting larger aromatic systems, facilitating their processing and characterization.

Building Block for Functional Materials Precursors

In materials science, customized organic molecules with specific properties are essential for developing new technologies. nbinno.com 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl serves as a key building block for creating precursors to a range of functional materials, from liquid crystals to organic electronics. nbinno.comabcr.com Its rigid biphenyl core is a common structural motif in materials designed for electronic and optical applications. nbinno.com The specific substitution pattern allows for the fine-tuning of molecular shape, electronic properties, and intermolecular interactions, which ultimately dictate the performance of the final material.

The rod-like shape of the biphenyl unit is a foundational element in the design of many liquid crystalline materials. nbinno.commdpi.com These materials exhibit phases of matter intermediate between conventional liquids and solid crystals, which are crucial for display technologies. The structure of 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl can be modified through reactions at the halogen sites to produce more complex molecules that exhibit liquid crystal phases. nbinno.com

The introduction of long alkyl chains or other mesogenic (liquid crystal-forming) groups via cross-coupling reactions can lead to molecules with specific thermal and electro-optical properties. mdpi.comnih.gov The tert-butyl group can influence the packing of the molecules in the liquid crystalline phase, while the chloro substituent affects the molecule's polarity and dielectric anisotropy, both of which are critical parameters for liquid crystal display performance. Research has shown that halogen atoms and different terminal groups on calamitic (rod-shaped) molecules significantly impact their mesogenic behavior. nih.gov

| Structural Feature | Influence on Liquid Crystal Properties | Example from Research Context |

|---|---|---|

| Rigid Biphenyl Core | Promotes the formation of anisotropic liquid crystalline phases due to its rod-like geometry. nbinno.commdpi.com | Biphenyl azomethine esters show high thermal stability and broad nematogenic temperature ranges. mdpi.com |

| Halogen Substituents (Cl, Br) | Increases molecular polarity and can affect intermolecular interactions, influencing transition temperatures and mesophase type. nih.gov | Compounds with chloro and bromo substituents are often mesogenic, exhibiting nematic phases. nih.gov |

| Terminal Alkyl/Alkoxy Chains | Affects the melting point and the stability of the mesophase; chain length influences the type of phase (e.g., nematic vs. smectic). mdpi.com | In (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate series, increasing chain length increases molecular polarizability. mdpi.com |

| Bulky Groups (e.g., tert-butyl) | Can disrupt close packing, lowering melting points and altering the stability of liquid crystal phases. | The incorporation of bulky groups is a common strategy to tune the physical properties of organic materials. |

Biphenyl derivatives are widely used in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). samaterials.combldpharm.com They can be found in various layers of an OLED device, including the hole transport, electron transport, and emissive layers. The compound 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl is an intermediate that can be used to synthesize more complex host or dopant materials for OLEDs. samaterials.comalfachemch.com

The halogenated sites allow for the attachment of other functional groups, such as carbazoles or triarylamines, which are common components of OLED materials. researchgate.net The tert-butyl group is particularly advantageous as it can enhance the solubility of the molecules, making them suitable for solution-based processing methods, and can also prevent intermolecular aggregation (π–π stacking), which often leads to efficiency losses in the solid state. rsc.org The electronic properties of the biphenyl core can be tuned by the chloro-substituent, affecting the energy levels (HOMO/LUMO) of the final material to ensure efficient charge injection and transport within the OLED device.

| Component | Function in OLED | Relevance of 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl |

|---|---|---|

| Host Material | Forms the matrix in the emissive layer, facilitating charge transport and transferring energy to the dopant. | Can be functionalized to create high-triplet-energy host materials. |

| Emissive Dopant | Emits light of a specific color upon excitation. | The biphenyl core can be extended into a larger conjugated system to create a fluorescent or phosphorescent emitter. |

| Charge Transport Material | Transports holes (HTM) or electrons (ETM) to the emissive layer. | Can be derivatized with hole- or electron-transporting moieties. |

| Thermally Activated Delayed Fluorescence (TADF) Emitter | Enables harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. bldpharm.com | The biphenyl scaffold can be incorporated into donor-acceptor TADF molecules. |

The incorporation of rigid aromatic units like biphenyl into polymer backbones is a well-established strategy for creating high-performance polymers with exceptional thermal stability, chemical resistance, and mechanical strength. 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl can serve as a monomer in polycondensation reactions. For example, through Suzuki polycondensation, the di-halogenated nature of the molecule (after converting the other ring into a diboronic acid derivative) allows it to be polymerized to form polyphenylenes.

The resulting polymers would benefit from the rigidity of the biphenyl units. The bulky tert-butyl groups appended to the polymer chain can disrupt close packing, which often increases the solubility of these otherwise intractable polymers and raises their glass transition temperatures. This makes the polymers easier to process while maintaining high thermal stability. Such materials are investigated for use in advanced composites, membranes, and as high-temperature dielectrics.

Development of Biphenyl-Based Ligands for Catalysis (Excluding Biological Catalysis)

In the field of homogeneous catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. Biphenyl scaffolds are frequently used in the design of privileged ligands, particularly bulky phosphine (B1218219) ligands, for transition metal catalysis. The axial chirality of appropriately substituted 2,2'-biphenyls is a cornerstone of asymmetric catalysis, and while 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl is not chiral itself, its substituted framework is highly relevant for creating sterically demanding and electronically tuned ligands.

The 2-bromo-1,1'-biphenyl substructure is a common starting point for the synthesis of highly effective phosphine ligands, such as the Buchwald-type ligands. The bromine atom at the 2-position can be readily converted into a phosphine group via lithiation followed by reaction with a chlorophosphine. The substituents on the rest of the biphenyl frame are used to modulate the ligand's properties.

In 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl, the tert-butyl group on the second phenyl ring provides significant steric bulk. When this molecule is converted into a phosphine ligand, this bulky group can create a specific pocket around the metal center, influencing the selectivity of the catalytic reaction. The chloro group, being electron-withdrawing, can modify the electronic properties of the ligand, which in turn affects the reactivity of the metal catalyst. Ligands derived from such structures are instrumental in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon (e.g., Suzuki, Heck, Negishi) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds. nih.govchemrxiv.org

| Ligand Type | Catalytic Application | Role of the Biphenyl Scaffold |

|---|---|---|

| Buchwald-type Phosphines | Palladium-catalyzed C-C and C-N bond formation (Suzuki, Buchwald-Hartwig). | The 2-substituted biphenyl provides steric bulk that promotes the crucial reductive elimination step. |

| JohnPhos, XPhos | General and highly active ligands for a wide range of cross-coupling reactions. | Substituents on the biphenyl rings are varied to tune steric and electronic properties for optimal catalytic performance. |

| BINAP | Asymmetric hydrogenation and other enantioselective transformations. | The axially chiral 2,2'-disubstituted biphenyl backbone induces chirality at the metal center. |

Asymmetric Catalysis with Chiral Biphenyl Derivatives

Axially chiral biphenyls are a cornerstone of asymmetric catalysis, where their unique, sterically hindered rotation around the central C-C bond creates a stable chiral environment. rsc.orgresearchgate.net Ligands derived from these scaffolds, particularly phosphine derivatives (e.g., BINAP) and diols (e.g., BINOL), are instrumental in a vast array of stereoselective reactions, including hydrogenations, cycloadditions, and cross-coupling reactions. nih.govchemrxiv.orgnih.gov The development of new chiral ligands is a continuous effort to improve enantioselectivity and catalytic efficiency for different substrates. nih.gov

However, there is no specific research in the available literature that documents the use of 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl as a precursor for synthesizing new chiral ligands. The synthesis of such ligands typically involves multi-step processes starting from various substituted biphenyls, but the journey from this specific compound has not been detailed.

Derivatization for Supramolecular Chemistry and Self-Assembly Research

Biphenyl derivatives are frequently employed in supramolecular chemistry due to their rigid structure and the potential for forming well-defined, self-assembling systems through non-covalent interactions like hydrogen bonding, halogen bonding, and π-π stacking. nih.gov The specific substitution pattern on the biphenyl rings dictates the geometry and stability of the resulting supramolecular architectures.

While the bromine and chlorine atoms on 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl could theoretically participate in halogen bonding, and the aromatic rings in π-stacking, there are no published studies that describe the derivatization of this compound for such purposes. Research in this area typically involves compounds with more directed functional groups (e.g., carboxylic acids, amides, or pyridyls) to guide the self-assembly process, and the specific utility of this molecule has not been explored.

Applications in Chemical Sensors and Detection Platforms

The biphenyl framework is also utilized in the design of chemical sensors. Often, these sensors work via fluorescence quenching or colorimetric changes upon binding an analyte. For example, systems based on biphenyls have been developed for the detection of various substances, from ions to environmental pollutants like polychlorinated biphenyls (PCBs). nih.govmdpi.com The design of these sensors requires the incorporation of specific functional groups that can selectively interact with the target analyte.

There is no available research describing the incorporation of 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl into any chemical sensor or detection platform. The development of a sensor would necessitate further functionalization of this molecule to introduce a signaling unit and a binding site, a process not documented in the literature.

Future Research Directions and Emerging Trends in Substituted Biphenyl Chemistry

The field of substituted biphenyl (B1667301) chemistry, including compounds like 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl, is continually evolving. Driven by the demand for novel molecules in pharmaceuticals, materials science, and catalysis, researchers are exploring innovative strategies to synthesize and apply these versatile scaffolds. researchgate.net Current research is focused on developing more efficient, selective, and sustainable methods, designing advanced materials with tailored properties, and leveraging computational tools to accelerate discovery.

Q & A

Basic: What are the established methods for synthesizing 2-Bromo-4'-(tert-butyl)-4-chloro-1,1'-biphenyl with high purity?

Answer:

The synthesis typically involves sequential halogenation and coupling reactions. A common approach includes:

- Suzuki-Miyaura Coupling : A biphenyl backbone is constructed using a palladium-catalyzed cross-coupling reaction between a brominated aryl halide and a boronic acid derivative .

- Bromination/Chlorination : Post-coupling halogenation at specific positions (e.g., bromine at C2 and chlorine at C4) is achieved using reagents like N-bromosuccinimide (NBS) or Cl₂ gas under controlled conditions .

- Purification : Column chromatography or recrystallization in hexane/ethyl acetate mixtures ensures >98% purity, validated by HPLC .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl at C4' and chlorine at C4). The tert-butyl group shows a singlet at ~1.3 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 267.55 (C₁₂H₈BrCl) .

- X-ray Crystallography : For crystalline derivatives, this method resolves steric effects of the tert-butyl group on biphenyl planarity .

Advanced: How do steric effects of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The tert-butyl group at C4' introduces significant steric hindrance, which:

- Slows Reaction Kinetics : Bulky substituents reduce accessibility to catalytic sites in Pd-mediated couplings, requiring higher temperatures (e.g., 80–100°C) .

- Directs Regioselectivity : Steric effects favor coupling at less hindered positions (e.g., C3 over C2 in subsequent functionalization) .

- Impacts Solubility : The hydrophobic tert-butyl group enhances solubility in non-polar solvents (e.g., toluene), influencing reaction design .

Advanced: How can researchers resolve discrepancies in reported reaction yields for derivatives of this compound?

Answer:

Discrepancies often arise from:

- Purity of Starting Materials : Impurities in boronic acids or halogenated precursors can reduce yields. Use HPLC-validated reagents (>99%) .

- Catalyst Loading : Optimize palladium catalyst (e.g., Pd(PPh₃)₄) to 2–5 mol% to balance cost and efficiency .

- Reproducibility : Document reaction conditions rigorously (e.g., degassing solvents for couplings) . Contradictory data should be re-evaluated using standardized protocols .

Methodological: What strategies optimize the solubility of this compound in various solvents for reaction setups?

Answer:

- Co-solvent Systems : Use mixtures like DCM/THF (1:1) to dissolve the hydrophobic tert-butyl group while maintaining halogen reactivity .

- Temperature Control : Heating to 50–60°C in toluene improves solubility for coupling reactions .

- Sonication : Brief sonication (10–15 min) disperses aggregates in polar aprotic solvents (e.g., DMF) .

Advanced: What computational methods predict the electronic effects of substituents on this biphenyl system?

Answer:

- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to assess electron-withdrawing effects of chlorine and bromine. The tert-butyl group shows minimal electronic impact but stabilizes torsional strain .

- Molecular Dynamics (MD) : Simulates steric interactions in solution-phase reactivity, guiding solvent selection .

- QSPR Models : Quantitative structure-property relationships correlate substituent positions with melting points (e.g., chlorine at C4 raises melting points by ~20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.